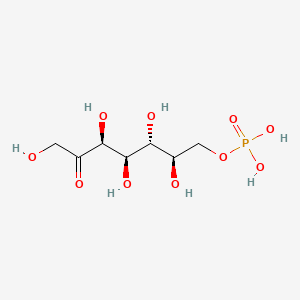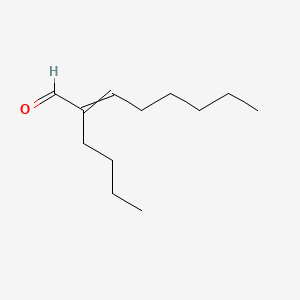
2-Butyloct-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
2-Butyloct-2-enal can be synthesized through various synthetic routes. One common method involves the aldol condensation of butanal and octanal under basic conditions, followed by dehydration to form the enal. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is conducted at elevated temperatures to facilitate the condensation and subsequent dehydration steps .
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the aldol condensation and minimize side reactions .
Chemical Reactions Analysis
2-Butyloct-2-enal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The major products formed from these reactions are the corresponding carboxylic acids, alcohols, and substituted derivatives .
Scientific Research Applications
2-Butyloct-2-enal has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the fragrance and flavor industry due to its distinctive odor profile.
Mechanism of Action
The mechanism of action of 2-Butyloct-2-enal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, leading to the formation of imines. This reactivity is crucial in its biological and chemical interactions. The compound can also undergo oxidation and reduction reactions, which play a role in its metabolic pathways and potential therapeutic effects .
Comparison with Similar Compounds
2-Butyloct-2-enal can be compared with other similar compounds such as:
2-Octenal: Another enal with a similar structure but different alkyl substituents.
2-Butyl-2-octenal: A stereoisomer of this compound with different spatial arrangement of atoms.
2-Hexylidenehexanal: A compound with a similar aldehydic structure but different carbon chain lengths.
The uniqueness of this compound lies in its specific odor profile and reactivity, which make it valuable in various applications, particularly in the fragrance and flavor industry .
Properties
Molecular Formula |
C12H22O |
|---|---|
Molecular Weight |
182.3 g/mol |
IUPAC Name |
2-butyloct-2-enal |
InChI |
InChI=1S/C12H22O/c1-3-5-7-8-10-12(11-13)9-6-4-2/h10-11H,3-9H2,1-2H3 |
InChI Key |
LYGMPIZYNJGJKP-UHFFFAOYSA-N |
SMILES |
CCCCCC=C(CCCC)C=O |
Canonical SMILES |
CCCCCC=C(CCCC)C=O |
Synonyms |
2-butyl-2-octenal |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



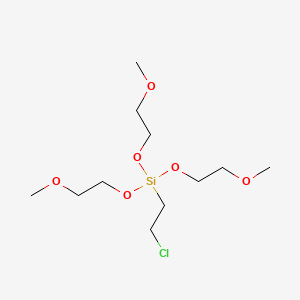

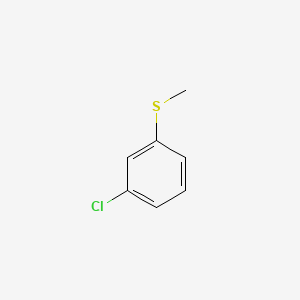
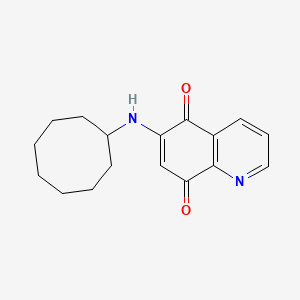
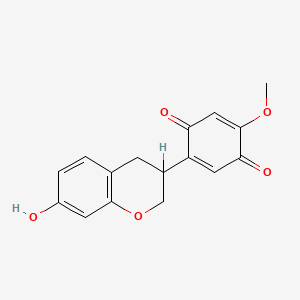
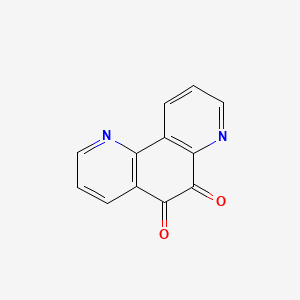
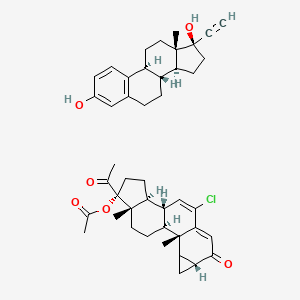
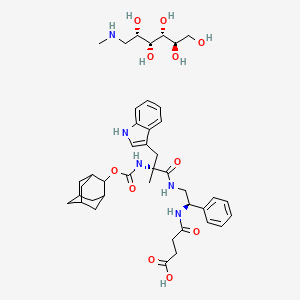
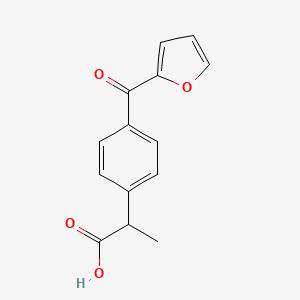
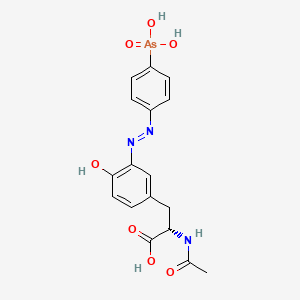
![6-Hydroxy-10,13-dimethyl-7-(methylsulfanyl)-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione](/img/structure/B1216596.png)
![Benzo[h]quinoline-5,6-dione](/img/structure/B1216598.png)
